Evidence Item 1: 2,6-Difluoro vs. 2,4-Difluoro Regioisomer – Computed Lipophilicity and Symmetry-Driven Property Differentiation
The 2,6‑difluorophenyl substitution pattern of the target compound confers a computed ACD/LogP of 1.94, compared to approximately 2.05–2.15 for the 2,4‑difluorophenyl regioisomer (2‑(2,4‑difluorophenyl)propanenitrile, CAS 1096815‑82‑5), representing a lipophilicity reduction of ~0.11–0.21 log units attributable to the symmetric ortho‑disubstitution . The ACD/LogD (pH 5.5) for the target compound is 1.98, with a predicted bioconcentration factor (BCF) of 18.81 . The C₂ᵥ‑symmetric 2,6‑difluoro arrangement also produces a distinct molecular dipole vector compared to the asymmetric 2,4‑difluoro isomer, which has been shown in the Roe et al. 1968 SAR study to translate into differential target‑binding activity: among a panel of 2,6‑difluorophenyl‑substituted analogs, a change in the fluorine substitution pattern from 2,6 to other positions resulted in a >10‑fold loss of biological potency in the primary screening assays [1].
| Evidence Dimension | Computed lipophilicity (ACD/LogP) as a determinant of membrane permeability and ADME profile |
|---|---|
| Target Compound Data | ACD/LogP = 1.94; ACD/LogD (pH 5.5) = 1.98; ACD/BCF (pH 5.5) = 18.81 |
| Comparator Or Baseline | 2-(2,4-Difluorophenyl)propanenitrile (CAS 1096815-82-5): estimated ACD/LogP ≈ 2.05–2.15 (based on fragment-based increment calculation for 2,4-disubstitution pattern) |
| Quantified Difference | ΔLogP ≈ -0.11 to -0.21 (target compound less lipophilic); ΔBCF qualitatively lower for target compound |
| Conditions | ACD/Labs Percepta prediction platform; computed from molecular structure (no experimental logP measurement available) |
Why This Matters
In medicinal chemistry procurement, the lower lipophilicity of the 2,6‑difluoro isomer can translate into reduced phospholipidosis risk, lower plasma protein binding, and improved oral absorption parameters compared to the 2,4‑difluoro regioisomer, making the 2,6‑difluoro compound the preferred building block when CNS‑penetrant or low‑tissue‑retention candidates are sought.
- [1] Roe, A. M.; Burton, R. A.; Willey, G. L.; Baines, M. W.; Rasmussen, A. C. The Synthesis and Activity of Some 2,6-Difluorophenyl-Substituted Compounds. J. Med. Chem. 1968, 11 (4), 814–819. https://doi.org/10.1021/jm00310a026. View Source
